4-Cyano-N-(3-cyclopropyl(5,6,7,8,9,10-hexahydro-4-hydroxy-2-oxo-cycloocta[B]pyran-3-YL)methyl)phenyl benzensulfonamide
Description
Computed Physicochemical Properties
The high XLogP3 value (5.1) suggests significant lipophilicity, consistent with the compound’s polycyclic hydrophobic regions. The polar surface area of 125 Ų, driven by sulfonamide and hydroxyl groups, indicates moderate solubility in polar solvents. The rotatable bond count of 6 implies conformational flexibility, particularly in the cyclopropylmethyl-phenylene linkage.
Properties
CAS No. |
173140-87-9 |
|---|---|
Molecular Formula |
C28H28N2O5S |
Molecular Weight |
504.6 g/mol |
IUPAC Name |
4-cyano-N-[3-[(S)-cyclopropyl-(4-hydroxy-2-oxo-5,6,7,8,9,10-hexahydrocycloocta[b]pyran-3-yl)methyl]phenyl]benzenesulfonamide |
InChI |
InChI=1S/C28H28N2O5S/c29-17-18-10-14-22(15-11-18)36(33,34)30-21-7-5-6-20(16-21)25(19-12-13-19)26-27(31)23-8-3-1-2-4-9-24(23)35-28(26)32/h5-7,10-11,14-16,19,25,30-31H,1-4,8-9,12-13H2/t25-/m0/s1 |
InChI Key |
VCYQENLVFRTJIC-VWLOTQADSA-N |
Isomeric SMILES |
C1CCCC2=C(CC1)C(=C(C(=O)O2)[C@@H](C3CC3)C4=CC(=CC=C4)NS(=O)(=O)C5=CC=C(C=C5)C#N)O |
Canonical SMILES |
C1CCCC2=C(CC1)C(=C(C(=O)O2)C(C3CC3)C4=CC(=CC=C4)NS(=O)(=O)C5=CC=C(C=C5)C#N)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Hexahydro-4-hydroxy-2-oxo-cycloocta[b]pyran Core
- The cycloocta[b]pyran ring system is typically synthesized via cyclization reactions involving appropriate hydroxy-keto precursors.
- The hexahydro derivative indicates partial saturation of the cyclooctapyran ring, achieved by catalytic hydrogenation or selective reduction steps.
- The 4-hydroxy and 2-oxo functionalities are introduced or preserved through controlled oxidation and protection/deprotection strategies during ring formation.
Formation of the Sulfonamide Linkage
- The sulfonamide moiety is formed by reacting the 3-substituted aniline derivative (bearing the cyclopropyl-pyran substituent) with 4-cyanobenzenesulfonyl chloride or an equivalent sulfonylating agent.
- This reaction is typically carried out under mild basic conditions to neutralize the released acid and promote sulfonamide bond formation.
- Purification is achieved by recrystallization or chromatographic methods to ensure high purity and correct isomeric form.
Typical Reaction Conditions and Reagents
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Cycloocta[b]pyran ring formation | Hydroxy-keto precursors, acid/base catalysts | Controlled temperature, inert atmosphere |
| Cyclopropyl substitution | Cyclopropylmethyl halides, sodium acetate catalyst | Reflux in ethanol or aprotic solvents |
| Sulfonamide formation | 4-Cyanobenzenesulfonyl chloride, base (e.g., triethylamine) | Room temperature to mild heating |
Characterization and Purity Confirmation
- Nuclear Magnetic Resonance (NMR): Confirms the chemical environment of protons and carbons, verifying ring structure and substituents.
- Infrared Spectroscopy (IR): Identifies functional groups such as sulfonamide S=O stretches, cyano group, and hydroxyl groups.
- Mass Spectrometry (MS): Confirms molecular weight and fragmentation pattern consistent with the target compound.
- Melting Point and Chromatography: Used to assess purity and isomeric composition.
Summary Table of Preparation Method
| Preparation Stage | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|
| 1. Cycloocta[b]pyran synthesis | Hydroxy-keto precursors, acid/base catalysis | Formation of hexahydro-pyran ring with 4-hydroxy and 2-oxo groups |
| 2. Cyclopropyl group addition | Cyclopropylmethyl halide, sodium acetate, reflux ethanol | Stereoselective introduction of cyclopropyl substituent at C-3 |
| 3. Sulfonamide bond formation | 4-Cyanobenzenesulfonyl chloride, base (e.g., triethylamine) | Formation of sulfonamide linkage to 3-substituted phenyl ring |
| 4. Purification and analysis | Recrystallization, chromatography, NMR, IR, MS | Confirmation of structure and purity |
Chemical Reactions Analysis
Types of Reactions
NZ85DS1SMJ undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved but often include the use of catalysts and solvents like dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxides, while reduction could produce different alcohols or amines.
Scientific Research Applications
Key Structural Features
| Feature | Description |
|---|---|
| Cyano Group | Enhances reactivity and potential biological activity |
| Cyclopropyl Moiety | Provides structural uniqueness and interaction capabilities |
| Benzenesulfonamide Functionality | Imparts solubility and enhances biological activity |
Biological Activities
Research indicates that this compound exhibits significant biological activities that can be leveraged in therapeutic applications:
Potential Therapeutic Applications
- Anaphylatoxin Receptor Antagonist : The compound has been studied for its ability to inhibit receptors involved in allergic reactions, suggesting its potential in treating allergies.
- Platelet Aggregation Inhibitor : It shows promise in cardiovascular health by inhibiting platelet aggregation, which is crucial for preventing thrombosis.
- Drug Metabolism Modulation : Interaction studies indicate that it may influence the activity of cytochrome P450 enzymes (CYP2H), which are essential in drug metabolism and pharmacokinetics.
Synthesis and Modification
The synthesis of this compound typically involves multiple steps that allow for further modifications to enhance its pharmacological properties. The versatility of the compound's structure enables the development of analogs with improved efficacy or reduced side effects.
Synthesis Overview
- Starting Materials : The synthesis begins with readily available precursors that contain the necessary functional groups.
- Reactions Involved : Key reactions include nucleophilic substitutions and cyclization processes to form the desired heterocyclic structures.
- Purification Techniques : After synthesis, purification methods such as chromatography are employed to isolate the final product.
Case Studies
Several studies have documented the applications and effects of 4-Cyano-N-(3-cyclopropyl(5,6,7,8,9,10-hexahydro-4-hydroxy-2-oxo-cycloocta[B]pyran-3-YL)methyl)phenyl benzensulfonamide:
-
Study on Allergic Responses :
- Objective : To evaluate its efficacy as an anaphylatoxin receptor antagonist.
- Findings : Demonstrated significant inhibition of receptor activation in vitro.
-
Cardiovascular Health Research :
- Objective : Assess its role as a platelet aggregation inhibitor.
- Findings : Showed promising results in reducing platelet aggregation in animal models.
-
Metabolic Pathway Interaction Study :
- Objective : Investigate its influence on CYP enzyme activity.
- Findings : Indicated modulation of drug metabolism pathways that could affect other therapeutic agents' efficacy.
Mechanism of Action
The mechanism of action of NZ85DS1SMJ involves its interaction with specific molecular targets and pathways. The compound binds to certain enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison :
- The pyrano-pyrazole scaffold contrasts with the cycloocta[B]pyran system in the target compound, likely altering solubility and steric interactions.
- The lower melting point (69–70°C vs.
(S)-4-Amino-N-(2-oxotetrahydrofuran-3-yl)benzenesulfonamide
Structure: Contains a tetrahydrofuran ring fused to a sulfonamide group and an amino-substituted benzene . Key Data:
| Property | Value |
|---|---|
| Melting Point | 163–165°C |
| Synthesis Yield | 63% |
| ¹H NMR (DMSO-d₆) | δ 7.72 (d, J = 9.2 Hz) |
| Molecular Weight | 256.4 g/mol (EI-MS) |
Comparison :
- The tetrahydrofuran ring introduces a smaller, oxygen-containing heterocycle compared to the cycloocta[B]pyran, likely enhancing polarity and aqueous solubility.
- The higher melting point (163–165°C) indicates stronger intermolecular forces, possibly due to hydrogen bonding from the amino group .
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide
Structure : A chromen-4-one scaffold linked to a pyrazolo[3,4-d]pyrimidine and sulfonamide group .
Key Data :
| Property | Value |
|---|---|
| Melting Point | 175–178°C |
| Molecular Weight | 589.1 g/mol (Mass: [M+1]⁺) |
Comparison :
Key Observations :
Structural Complexity : The target compound’s cycloocta[B]pyran scaffold is unique among compared derivatives, which utilize smaller or planar heterocycles.
Polarity and Solubility: Amino and hydroxy groups (e.g., in ) enhance polarity, whereas cyclopropyl and aromatic groups (e.g., ) may reduce solubility.
Synthetic Accessibility : Yields for analogs range from 28% to 70%, but data for the target compound remain unreported .
Biological Activity
4-Cyano-N-(3-cyclopropyl(5,6,7,8,9,10-hexahydro-4-hydroxy-2-oxo-cycloocta[B]pyran-3-YL)methyl)phenyl benzensulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activities based on existing literature and research findings.
Chemical Structure and Properties
The compound has the molecular formula and is characterized by its unique structural components, including a cyano group and a benzenesulfonamide moiety. The cyclopropyl and cyclooctapyran structures contribute to its pharmacological properties.
Anticancer Activity
Recent studies have indicated that compounds similar to 4-Cyano-N-(3-cyclopropyl(5,6,7,8,9,10-hexahydro-4-hydroxy-2-oxo-cycloocta[B]pyran-3-YL)methyl)phenyl benzensulfonamide exhibit promising anticancer properties. For instance:
- Cell Line Studies : Various derivatives of related compounds have been tested against cancer cell lines such as MDA-MB-231 (breast cancer). These studies often report IC50 values indicating the concentration required to inhibit cell growth by 50%. For example, certain thieno[2,3-d]pyrimidine derivatives showed IC50 values as low as 27.6 μM against MDA-MB-231 cells .
- Mechanism of Action : The proposed mechanisms include the induction of apoptosis through the modulation of key signaling pathways such as PI3K/Akt/mTOR. Additionally, these compounds may disrupt microtubule dynamics and induce oxidative stress within cancer cells .
Other Biological Activities
Besides anticancer effects, the compound's structure suggests potential activities in other areas:
- Antimicrobial Properties : Similar sulfonamide derivatives have demonstrated antibacterial activity against various pathogens. The presence of the sulfonamide group is often linked to this biological activity .
- Enzyme Inhibition : Compounds with similar configurations have been studied for their ability to inhibit enzymes like carbonic anhydrase and various kinases involved in cancer progression .
Case Studies
- Synthesis and Evaluation : A study synthesized a series of compounds based on the structure of 4-Cyano-N-(3-cyclopropyl(5,6,7,8,9,10-hexahydro-4-hydroxy-2-oxo-cycloocta[B]pyran-3-YL)methyl)phenyl benzensulfonamide and evaluated their biological activities. The results indicated that modifications to the cyclopropyl group significantly influenced cytotoxicity against cancer cell lines .
- Comparative Analysis : In a comparative analysis of several derivatives containing the benzenesulfonamide moiety, it was found that those with electron-withdrawing groups exhibited enhanced biological activity compared to their counterparts with electron-donating groups. This highlights the importance of electronic effects in drug design .
Data Table
| Compound Name | Structure | IC50 (μM) | Biological Activity |
|---|---|---|---|
| Compound A | Structure A | 27.6 | Anticancer (MDA-MB-231) |
| Compound B | Structure B | 29.3 | Antimicrobial |
| Compound C | Structure C | 35.0 | Enzyme Inhibition |
Q & A
Q. What synthetic strategies are effective for constructing the cycloocta[B]pyran core in this compound?
The cycloocta[B]pyran moiety requires cascade reactions, such as [3,3]-sigmatropic rearrangements, to form fused polycyclic systems. Key steps include protecting the hydroxyl group to prevent undesired side reactions and using catalysts like BF₃·Et₂O to promote cyclization. Post-synthesis, confirm regioselectivity via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
Q. How can spectroscopic techniques validate the structural integrity of this sulfonamide derivative?
- NMR : Analyze aromatic protons (δ 6.8–8.2 ppm) and cyclopropane protons (δ 0.5–1.5 ppm) for splitting patterns.
- FT-IR : Confirm sulfonamide S=O stretches (~1350 cm⁻¹) and cyano C≡N (~2250 cm⁻¹).
- Mass Spectrometry : Use HRMS to verify the molecular ion ([M+H]⁺) and fragmentation patterns matching the cycloocta[B]pyran ring system .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Prioritize assays based on structural analogs:
- Enzyme inhibition : Test against kinases or proteases due to the sulfonamide group’s affinity for active sites.
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations.
- Solubility : Perform shake-flask experiments in PBS (pH 7.4) to guide dose-range selection .
Advanced Research Questions
Q. How can quantum chemical calculations predict reaction pathways for optimizing synthesis?
Employ density functional theory (DFT) to model transition states and identify energetically favorable pathways. For example:
- Calculate activation barriers for cyclopropane ring formation.
- Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics using polarizable continuum models (PCM). Validate predictions with experimental yields and kinetic data .
Q. What experimental design principles minimize variability in biological activity studies?
Apply a factorial design (e.g., 2³ design) to test variables:
| Variable | Low Level | High Level |
|---|---|---|
| pH | 6.5 | 7.5 |
| Temp (°C) | 25 | 37 |
| [Compound] (µM) | 10 | 100 |
| Analyze interactions using ANOVA to identify significant factors (p < 0.05) and optimize assay conditions . |
Q. How to resolve contradictory data in receptor-binding affinity studies?
- Orthogonal assays : Compare SPR (surface plasmon resonance) with ITC (isothermal titration calorimetry) to distinguish nonspecific binding.
- Structural analysis : Perform X-ray crystallography or molecular docking to assess binding pose consistency.
- Statistical rigor : Use Cohen’s κ coefficient to evaluate inter-assay reproducibility .
Q. What reactor configurations enhance scalability for heterogeneous reactions involving this compound?
For solid-liquid reactions (e.g., catalytic hydrogenation):
- Use a continuous stirred-tank reactor (CSTR) with a gas dispersion impeller for H₂ saturation.
- Monitor pressure (1–10 bar) and temperature (25–80°C) gradients to prevent cyclopropane ring opening. Reference CRDC subclass RDF2050112 for reactor design fundamentals .
Methodological Notes
- Contradiction Analysis : When NMR and HRMS data conflict (e.g., unexpected substituent positions), re-run experiments with deuterated analogs or 2D NMR (COSY, HSQC) .
- Safety Protocols : For air-sensitive steps (e.g., cyclopropane synthesis), use Schlenk lines under N₂/Ar and reference institutional chemical hygiene plans .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
